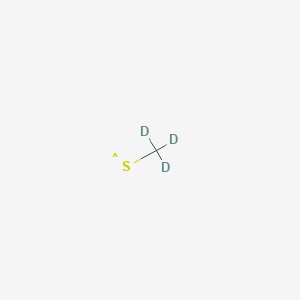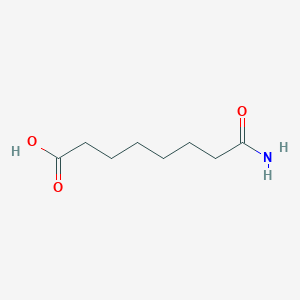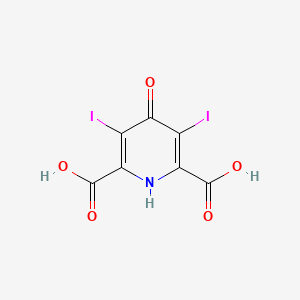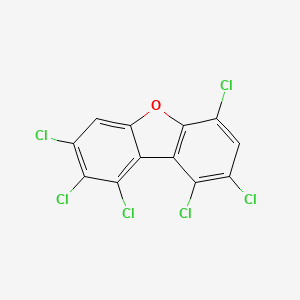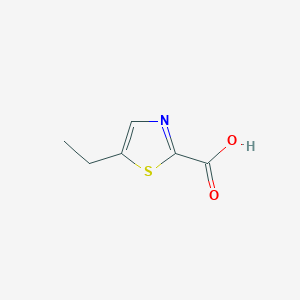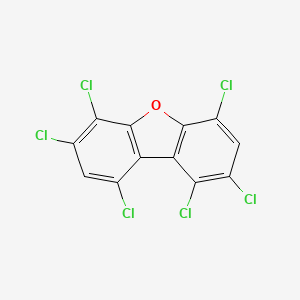
1,2,4,6,7,9-Hexachlorodibenzofuran
Descripción general
Descripción
1,2,4,6,7,9-Hexachlorodibenzofuran (HCDF) is a member of the polychlorinated dibenzofuran (PCDF) family. It shares structural similarities with dioxins and is classified as a dioxin-like compound. HCDFs are persistent organic pollutants (POPs) that can be found in environmental matrices such as soil, sediments, and water. They are formed as byproducts during various industrial processes, waste incineration, and combustion of organic materials .
Synthesis Analysis
The synthesis of HCDFs involves chlorination of dibenzofuran (DBF) under specific conditions. The degree of chlorination determines the specific congeners formed. HCDFs can be unintentionally produced during various chemical processes, especially when chlorine-containing compounds are present .
Molecular Structure Analysis
The molecular structure of 1,2,4,6,7,9-Hexachlorodibenzofuran consists of a dibenzofuran core with six chlorine atoms attached at specific positions. The arrangement of chlorine atoms influences its toxicity and environmental behavior. Refer to the NIST Chemistry WebBook for a 3D visualization of its structure .
Chemical Reactions Analysis
HCDFs can undergo various reactions, including photodegradation, hydrolysis, and redox transformations. These reactions affect their persistence and fate in the environment. Detailed studies on their reactivity are essential for understanding their behavior .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antiestrogenic Effects
- 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) , an analog of HxCDF, demonstrated antiestrogenic effects in human and rodent cancer cell lines. This was evidenced by the inhibition of estrogen-induced proliferation and protein secretion in breast cancer cells, and a decrease in the accumulation of nuclear estrogen receptor complexes. These effects were associated with the Ah (aryl hydrocarbon) receptor, suggesting a potential role in cancer treatment or research (Zacharewski et al., 1992).
Enzyme Induction and Toxicity
- Various Polychlorinated Dibenzofurans (PCDFs) , including HxCDF, have been shown to induce liver enzymes in rats. This induction was particularly pronounced in congeners with at least three chlorine atoms in specific positions. These findings are significant for understanding the toxicological impacts and metabolic processing of these compounds in organisms (Yoshihara et al., 1981).
Carcinogenicity
- Studies on 2,3,4,7,8-Pentachlorodibenzofuran and 1,2,3,4,7,8-Hexachlorodibenzofuran revealed their carcinogenic potential in rats. These compounds, when administered, resulted in the formation of tumors in the liver and subcutaneous tissue, highlighting the risks associated with exposure to such compounds (Nishizumi, 1989).
Analytical Chemistry
- Isomer-Specific Analysis of chlorodibenzofuran isomers, including HxCDF, was conducted using two-dimensional gas chromatography. This study is significant for environmental monitoring and analysis of these compounds (Ligon & May, 1984).
Bioremediation
- The dechlorination and detoxification of 1,2,3,4,7,8-Hexachlorodibenzofuran by a mixed culture containing Dehalococcoides ethenogenes strain 195 have been investigated. This research is crucial for developing strategies to remediate environments contaminated with toxic PCDD/Fs (Liu & Fennell, 2008).
Teratogenic Effects
- Polychlorinated Dibenzofurans (PCDFs) , including HxCDF, have shown teratogenic effects in mice. This information is vital for understanding the developmental risks of exposure to these compounds (Birnbaum et al., 1987).
Mecanismo De Acción
HCDFs exhibit toxicity through binding to the aryl hydrocarbon receptor (AhR). Activation of AhR leads to the transcription of genes involved in xenobiotic metabolism, inflammation, and cell proliferation. Their toxic effects include immunosuppression, carcinogenicity, and developmental abnormalities .
Safety and Hazards
Propiedades
IUPAC Name |
1,2,4,6,7,9-hexachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-5(15)10(18)12-7(3)8-9(17)4(14)2-6(16)11(8)19-12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHIPPHRJJJQOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075268 | |
| Record name | Dibenzofuran, 1,2,4,6,7,9-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,6,7,9-Hexachlorodibenzofuran | |
CAS RN |
75627-02-0 | |
| Record name | 1,2,4,6,7,9-Hexachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075627020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 1,2,4,6,7,9-hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,6,7,9-HEXACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2208QUT70W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



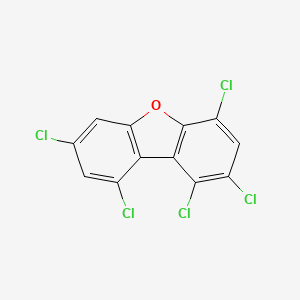
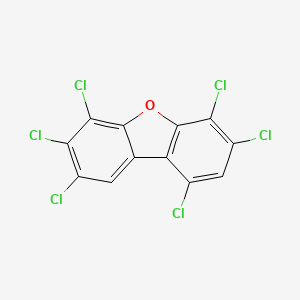
![5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3066256.png)



